4-[(4-Oxo-5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Festphasensynthese
Diese Verbindung spielt eine entscheidende Rolle bei der Festphasensynthese von 2-substituierten 4-Aminopyrido[2,3-d]pyrimidinen . Das Verfahren beginnt mit der Festphasenbindung einer α,β-ungesättigten Säure an das Wang-Harz unter Verwendung von DCC und 4-DMAP in THF .
Cyclisierung-gestützte Spaltung
Die Verbindung wird bei der cyclisierungsgestützten Spaltung vom Harz verwendet, einem wichtigen Prozess bei der Synthese von 2-substituierten 4-Aminopyrido[2,3-d]pyrimidinen .
Mikrotubulus-Zielmittel
Eine Reihe von 4-substituierten 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinen, zu denen auch diese Verbindung gehört, wurden als Mikrotubulus-Zielmittel konzipiert und synthetisiert . Diese Verbindungen haben potente antiproliferative Wirkungen gezeigt .
Krebsforschungsforschung
Diese Verbindungen haben sich in der Krebsforschungsforschung als vielversprechend erwiesen. So zeigte Verbindung 4 statistisch signifikante Antitumorwirkungen in einem murinen MDA-MB-435-Xenograft-Modell .
Arzneimittelresistenzforschung
Es wurde festgestellt, dass Verbindungen, zu denen auch diese gehört, die durch Pgp und β III-Tubulin vermittelte Arzneimittelresistenz umgehen, Mechanismen, die die klinische Wirksamkeit von Paclitaxel (PTX) verringern .
Gewald-Reaktion
Die Synthese dieser Verbindung beinhaltet die Gewald-Reaktion zur Synthese des Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylatrings .
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid” are currently unknown .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . 1
Biochemische Analyse
Biochemical Properties
4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, which can lead to a decrease in enzyme activity. Additionally, 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can bind to specific proteins, altering their conformation and function, which may result in changes in cellular processes.
Cellular Effects
The effects of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. The impact on gene expression is mediated through the interaction with transcription factors and other regulatory proteins, resulting in the upregulation or downregulation of target genes. Furthermore, 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are typically mediated by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the formation of stable complexes with enzymes and proteins, resulting in the modulation of their activity. Enzyme inhibition or activation is achieved through the binding of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid to the active site or allosteric sites of the enzyme, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or extreme pH. The long-term effects on cellular function are also influenced by the duration of exposure and the concentration of the compound. Prolonged exposure to 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can result in toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of this compound. Additionally, 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolic intermediates and the overall metabolic balance.
Transport and Distribution
The transport and distribution of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 4-[(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid is determined by its chemical structure, binding interactions, and the presence of specific targeting sequences or modifications.
Eigenschaften
IUPAC Name |
4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17-15-13-3-1-2-4-14(13)24-16(15)19-10-20(17)9-11-5-7-12(8-6-11)18(22)23/h5-8,10H,1-4,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROOLDSOLTXUQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.